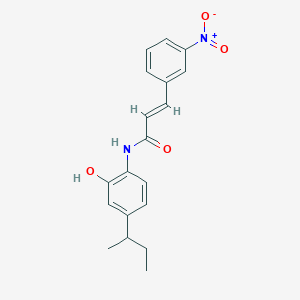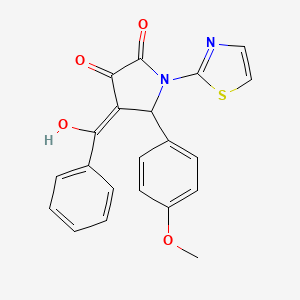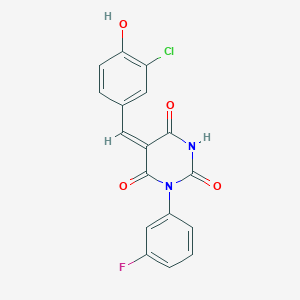![molecular formula C15H18ClNO B5907753 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. The compound has also been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine in laboratory experiments is its relatively low toxicity. Studies have shown that the compound has low cytotoxicity and does not cause significant damage to normal cells. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has shown promising results in various preclinical studies. However, further research is needed to fully understand its therapeutic potential and mechanism of action. Some of the future directions for research on the compound include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to investigate its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Studies to investigate its potential as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies. The compound has been synthesized using different methods and has been studied for its potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its therapeutic potential and mechanism of action, as well as to develop more efficient synthesis methods and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has been reported in several studies. One of the methods involves the reaction of 1-(3-methylpiperidin-1-yl)propan-2-one with 2-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has been studied for its potential therapeutic applications in several fields of medicine. One of the areas of research is in the treatment of cancer. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is in the treatment of neurological disorders. Studies have shown that the compound has neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. The compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-12-5-4-10-17(11-12)15(18)9-8-13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDBXCYQLUPKR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)

![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)
![1-(4-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907688.png)

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)
![3-{4-[(3-nitrobenzyl)oxy]phenyl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B5907708.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)
acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)
![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)
![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
![3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5907742.png)

